molecular formula C7H7Cl2F3N2 B1417968 (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride CAS No. 1029649-46-4

(2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride

Cat. No.: B1417968
CAS No.: 1029649-46-4
M. Wt: 247.04 g/mol
InChI Key: IPMASRPDUAIXJX-UHFFFAOYSA-N
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Description

Historical Context and Significance in Organic Chemistry

The discovery of phenylhydrazine derivatives traces back to Emil Fischer’s pioneering work in 1875, where he first characterized phenylhydrazine as a tool for sugar aldehyde analysis. This breakthrough laid the foundation for hydrazine chemistry, enabling advancements in heterocyclic synthesis and analytical methodologies. The introduction of halogenated and fluorinated substituents, such as chloro and trifluoromethyl groups, emerged later as strategic modifications to enhance electronic and steric properties for specialized applications. The compound (2-chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride represents a modern iteration of these derivatives, optimized for use in pharmaceutical intermediates and agrochemical research.

Molecular Identity and Classification Within Phenylhydrazine Derivatives

This compound belongs to the arylhydrazine class, characterized by a phenyl group substituted with a hydrazine moiety. Its molecular formula is $$ \text{C}7\text{H}7\text{Cl}2\text{F}3\text{N}_2 $$, with a molar mass of 247.05 g/mol. The structure features a chloro substituent at the ortho position and a trifluoromethyl group at the para position relative to the hydrazine functional group (Figure 1). Such substitutions classify it as a polyhalogenated aromatic hydrazine, distinct from simpler derivatives like phenylhydrazine or tolylhydrazines.

Table 1: Key Molecular Identifiers

Property Value
CAS Registry Number 1029649-46-4
IUPAC Name [2-chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride
SMILES Cl.NNc1ccc(cc1Cl)C(F)(F)F
InChIKey IPMASRPDUAIXJX-UHFFFAOYSA-N

Structure-Property Relationships of Trifluoromethyl and Chloro Substituents

The trifluoromethyl ($$-\text{CF}_3$$) and chloro ($$-\text{Cl}$$) groups impart distinct electronic and steric effects:

  • Electron-Withdrawing Nature : The $$-\text{CF}3$$ group exhibits a Hammett sigma constant ($$ \sigma{\text{meta}} = 0.43 $$), significantly polarizing the aromatic ring and enhancing electrophilic substitution resistance. The chloro group ($$ \sigma_{\text{meta}} = 0.37 $$) further augments this electron-deficient character.
  • Lipophilicity : The $$-\text{CF}_3$$ group increases log$$ P $$ by ~1.2 units compared to non-fluorinated analogs, improving membrane permeability in bioactive molecules.
  • Steric Effects : The ortho -chloro group introduces steric hindrance, directing regioselectivity in coupling reactions and stabilizing intermediates through intramolecular interactions.

Table 2: Hammett Constants for Key Substituents

Substituent $$ \sigma_{\text{meta}} $$ $$ \sigma_{\text{para}} $$
$$-\text{CF}_3$$ 0.43 0.54
$$-\text{Cl}$$ 0.37 0.23

Nomenclature and Chemical Identifier Systems

The systematic IUPAC name derives from the parent benzene ring, numbered to prioritize the hydrazine group at position 1. The 2-chloro and 4-trifluoromethyl substituents are assigned based on this numbering. Alternative identifiers include:

  • PubChem CID : 2778251
  • EC Number : Not formally assigned
  • MDL Number : MFCD03094209

Properties

IUPAC Name

[2-chloro-4-(trifluoromethyl)phenyl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2.ClH/c8-5-3-4(7(9,10)11)1-2-6(5)13-12;/h1-3,13H,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMASRPDUAIXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660169
Record name [2-Chloro-4-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029649-46-4
Record name [2-Chloro-4-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme:

$$ \text{2-Chloro-4-(trifluoromethyl)aniline} + \text{Hydrazine Hydrate} \xrightarrow{\text{HCl, Reflux}} \text{this compound} $$

Reaction Conditions

  • Temperature : The reaction is conducted under reflux conditions, which typically involves heating the mixture to its boiling point.
  • Solvent : The choice of solvent is crucial; common solvents include ethanol or water, with the addition of hydrochloric acid to facilitate the reaction.
  • Reaction Time : The reaction time can vary but is generally several hours to ensure complete conversion.

Purification Techniques

After the reaction, the product is isolated through crystallization or other purification methods such as column chromatography.

Purification Methods:

Method Description
Crystallization Cooling the reaction mixture slowly to allow the formation of crystals, which are then filtered and washed.
Column Chromatography Using a stationary phase to separate the product from impurities based on differences in affinity.

Industrial Production Methods

Industrial production involves optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Analytical Techniques for Structural Confirmation

To confirm the structure and purity of this compound, several analytical techniques are employed:

Spectroscopic Techniques:

Technique Description
NMR Spectroscopy Used to confirm the aromatic proton environments and the presence of the hydrazine moiety.
Mass Spectrometry Validates the molecular weight and structure of the compound.
HPLC Assesses purity by measuring the retention time of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted phenylhydrazines.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

  • The compound serves as a versatile building block in the synthesis of complex organic molecules. Its hydrazine structure allows it to participate in various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, which are essential for creating diverse chemical entities .

Common Reactions

  • Oxidation : Converts to azo compounds using agents like potassium permanganate or hydrogen peroxide.
  • Reduction : Forms hydrazine derivatives with reducing agents such as sodium borohydride.
  • Substitution : The chlorine atom can be replaced by other nucleophiles, facilitating the synthesis of substituted phenylhydrazine derivatives.

Biological Applications

Antimicrobial and Anticancer Properties

  • Research has indicated potential biological activities of (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride, particularly its antimicrobial and anticancer properties. Studies suggest that this compound may inhibit specific enzymes or disrupt cellular processes, contributing to its biological effects.

Pharmaceutical Intermediate

  • The compound is being explored as an intermediate in the synthesis of various pharmaceutical agents. Its reactivity allows for the development of new drugs targeting diseases such as cancer and infections .

Industrial Applications

Agrochemicals

  • In the agrochemical industry, this compound is utilized in the production of pesticides and herbicides. Its chemical properties make it suitable for synthesizing effective crop protection agents .

Dyes and Pigments

  • The compound also finds applications in the synthesis of dyes and pigments, leveraging its reactive nature to form stable derivatives that can impart color to various materials .

Case Study 1: Synthesis of Anticancer Agents

A study investigated the use of this compound in synthesizing novel anticancer agents. The research focused on modifying the hydrazine structure to enhance its efficacy against specific cancer cell lines. Results indicated improved activity compared to existing treatments.

Case Study 2: Development of Agrochemicals

In another case study, researchers utilized this compound to develop a new class of pesticides. The synthesized compounds demonstrated effective pest control while maintaining low toxicity levels for non-target organisms, showcasing the compound's potential in sustainable agriculture.

Data Tables

Application Area Details Example Compounds/Uses
Organic Synthesis Building block for complex moleculesAzo compounds, hydrazine derivatives
Biological Research Antimicrobial and anticancer activitiesPotential drug intermediates
Agrochemicals Production of pesticides and herbicidesEffective crop protection agents
Dyes and Pigments Synthesis of stable colorantsVarious industrial dyes

Mechanism of Action

The mechanism of action of (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The compound’s reactivity and applications are influenced by substituent positions and electronic properties. Key comparisons include:

Compound Name Substituents Key Differences Reference
(4-Chloro-3-(trifluoromethyl)phenyl)hydrazine HCl Cl at para, -CF₃ at meta Altered regiochemistry affects electronic distribution and coupling reactions. Lower similarity score (0.88 vs. target compound) in synthesis applications .
[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine HCl Two Cl at ortho, -CF₃ at para Increased steric hindrance reduces reactivity in cyclization reactions. Used in antimicrobial hydrazones .
4-(Trifluoromethoxy)phenylhydrazine HCl -OCF₃ at para Trifluoromethoxy group offers similar lipophilicity but distinct electronic effects, influencing biological activity .
(2-Fluoro-4-methylphenyl)hydrazine HCl F at ortho, -CH₃ at para Reduced electron withdrawal (F < Cl) and methyl group’s steric effects alter solubility and metabolic stability .

Physical and Chemical Properties

Property (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine HCl 4-Fluorophenylhydrazine HCl 3-Chloro-4-fluorophenylhydrazine HCl
Melting Point (°C) Not reported (estimated >250°C) 250 211–212 (dec.)
Molecular Weight (g/mol) 245.6 162.59 197.04
Solubility Likely polar aprotic solvents (e.g., DMSO) Ethanol, acetic acid Ethanol

Data inferred from analogs in .

Biological Activity

(2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro group and a trifluoromethyl group attached to a phenyl ring, along with a hydrazine functional group. This configuration enhances its lipophilicity and metabolic stability, making it a valuable subject for various biological studies.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study conducted on various synthesized derivatives demonstrated that compounds containing the trifluoromethyl group showed improved efficacy against bacterial strains compared to their non-fluorinated counterparts .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, particularly those associated with prostate cancer. The mechanism appears to involve the disruption of cellular processes through enzyme inhibition, likely due to its electrophilic nature .

The mechanism of action for this compound involves several biochemical interactions:

  • Electrophilic Reactions : The compound acts as an electrophile, reacting with nucleophilic sites on biomolecules, which can lead to the inhibition of key enzymes involved in metabolic pathways.
  • Cellular Disruption : By interfering with specific molecular targets, it can disrupt normal cellular functions, contributing to its biological effects .

Synthesis and Screening

A significant body of research has focused on synthesizing derivatives of this compound and evaluating their biological activities. For example, a study synthesized various N-(2-chloro-4-(trifluoromethyl)phenyl)-substituted compounds and screened them for antimicrobial activity. Results indicated that certain derivatives exhibited enhanced potency compared to the parent compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Research has shown that modifications to the hydrazine moiety or the introduction of additional functional groups can significantly alter biological activity. For instance, compounds with additional halogen substitutions demonstrated increased antibacterial activity .

Data Table: Biological Activity Overview

Activity Effectiveness Mechanism
AntimicrobialModerateInhibition of bacterial growth
AnticancerSignificantEnzyme inhibition and cellular disruption
Enzyme InhibitionHighElectrophilic attack on nucleophiles

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2-chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride?

  • Methodological Answer : The compound can be synthesized via cyclization reactions starting from substituted benzohydrazides. For example, reacting 2-chloro-4-(trifluoromethyl)benzohydrazide with carbon disulfide under reflux in ethanol yields oxadiazole derivatives, with hydrazine hydrochloride intermediates formed during the process . Key parameters include reaction temperature (70–80°C), solvent choice (ethanol or DMF), and stoichiometric control of reagents.

Q. Which analytical techniques are recommended for structural confirmation?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H NMR (500 MHz, DMSO-d6d_6 ) shows aromatic proton resonances at δ 8.16–8.09 (m, 2H) and δ 7.95–7.89 (m, 1H) for derivatives .
  • HPLC : Retention time of 7.14 min (C18 column, acetonitrile/water gradient) confirms purity .
  • Mass Spectrometry : ESI+ m/z 280.1 [M+H]+ aligns with theoretical molecular weight .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent decomposition. Similar phenylhydrazine hydrochlorides (e.g., 2,6-dichlorophenylhydrazine HCl) degrade above 225°C, with hygroscopicity necessitating desiccant use .

Q. What safety protocols are critical during handling?

  • Methodological Answer :

  • Use fume hoods to avoid inhalation of HCl vapor.
  • Wear nitrile gloves and goggles; compound analogues (e.g., sulfonated intermediates) cause skin/eye irritation .
  • Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during characterization?

  • Methodological Answer : Cross-validate with multiple techniques:

  • Compare experimental 1H^1H NMR shifts with computational predictions (DFT calculations).
  • Use high-resolution MS to confirm molecular ions (e.g., ESI+ m/z 280.1 ± 0.1 Da) .
  • Re-crystallize the compound and repeat analyses to rule out solvent artifacts or impurities .

Q. What strategies identify and quantify byproducts in synthetic pathways?

  • Methodological Answer :

  • LC-MS/MS : Detect trace byproducts (e.g., unreacted hydrazides or chlorinated side products) using targeted MRM transitions.
  • Isolation via Column Chromatography : Separate byproducts using silica gel (hexane/ethyl acetate gradients) .
  • Kinetic Studies : Monitor reaction progress via TLC to optimize reaction time and minimize side reactions.

Q. How can purity be rigorously assessed for sensitive applications (e.g., catalysis)?

  • Methodological Answer :

  • Elemental Analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values.
  • Karl Fischer Titration : Quantify water content (<0.5% w/w) to prevent hydrolysis .
  • Ion Chromatography : Confirm chloride counterion stoichiometry (1:1 HCl ratio) .

Q. What computational tools predict reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states for hydrazine attack on trifluoromethyl-substituted aryl chlorides.
  • Molecular Dynamics : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics .
  • SAR Studies : Compare Hammett σ values for chloro- and trifluoromethyl groups to predict electronic effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride
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(2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride

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